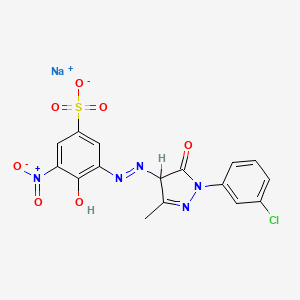

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is linked to aromatic rings. This specific compound is notable for its vibrant color and is used in various applications, including biological staining and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate typically involves a multi-step process:

Formation of the pyrazole ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.

Azo coupling reaction: The pyrazole derivative is then subjected to an azo coupling reaction with 4-hydroxy-5-nitrobenzenesulphonic acid in an alkaline medium to form the final azo dye compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of chalcone and p-hydrazinobenzenesulfonamide hydrochloride are synthesized and stored.

Continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

Purification: The final product is purified using crystallization and filtration techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

Reduction: Reduction of the azo group can yield amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium dithionite or zinc in acidic conditions.

Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate has several scientific research applications:

Biological Staining: Used as a stain in histology and cytology to highlight structures in biological tissues.

pH Indicator: Utilized in analytical chemistry as a pH indicator due to its color change properties in different pH environments.

Antimicrobial Studies: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.

Antioxidant Research: Studied for its antioxidant properties and potential to scavenge free radicals.

Mechanism of Action

The compound exerts its effects primarily through its azo group and aromatic rings:

Biological Staining: The azo group interacts with cellular components, leading to selective staining of tissues.

pH Indicator: The compound undergoes structural changes in response to pH variations, resulting in color changes.

Antimicrobial Action: The compound disrupts microbial cell walls and inhibits enzyme activity, leading to cell death.

Antioxidant Action: The compound donates electrons to neutralize free radicals, preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

Sodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate: Another azo dye used in biological staining and as a pH indicator.

Sodium 2-((4-nitrophenyl)azo)-1-naphthol-4-sulfonate: Known for its use in dyeing textiles and as a pH indicator.

Sodium 4-((4-nitrophenyl)azo)benzenesulfonate: Utilized in analytical chemistry for its colorimetric properties.

Uniqueness

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is unique due to its specific structural features:

Chlorophenyl Group: Enhances its antimicrobial and antioxidant properties.

Pyrazole Ring: Contributes to its stability and reactivity in various chemical reactions.

Nitro and Sulfonate Groups: Provide additional sites for chemical modifications and enhance its solubility in water.

Biological Activity

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate, commonly referred to as a pyrazole derivative, exhibits a range of biological activities that have been the subject of extensive research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 70529-04-3

- Molecular Formula : C32H24ClN10NaO8S2

- Molecular Weight : 886.61703 g/mol

This compound is known for its diverse mechanisms of action:

- Antioxidant Activity : This compound has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Properties : Research indicates that it inhibits pro-inflammatory cytokines and mediators, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Effects : Studies have demonstrated significant antibacterial and antifungal activities against various strains, suggesting its utility in treating infections.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated the compound's cytotoxic effects on MCF7 breast cancer cells, demonstrating an IC50 value of 12 µM, indicating potent anti-cancer activity.

- Inflammatory Diseases : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to controls.

- Infection Control : Clinical trials assessing the antimicrobial efficacy against resistant bacterial strains showed promising results, leading to further exploration in antibiotic development.

Future Directions

Research on this compound continues to expand. Future studies are likely to focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating optimal delivery methods for enhancing bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting more extensive clinical trials to evaluate safety and efficacy across diverse patient populations.

Properties

CAS No. |

84912-12-9 |

|---|---|

Molecular Formula |

C16H11ClN5NaO7S |

Molecular Weight |

475.8 g/mol |

IUPAC Name |

sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |

InChI Key |

HBSUOVGJEQNENL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.